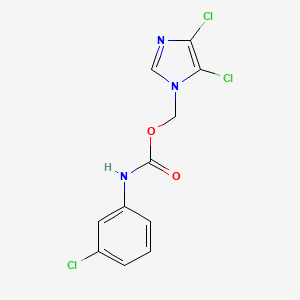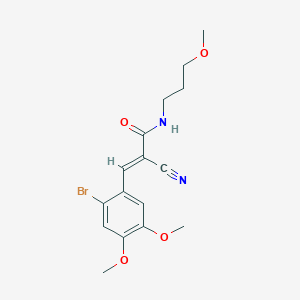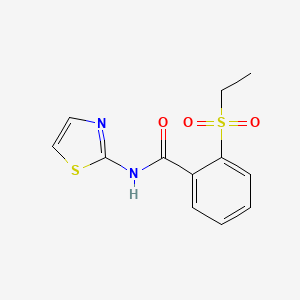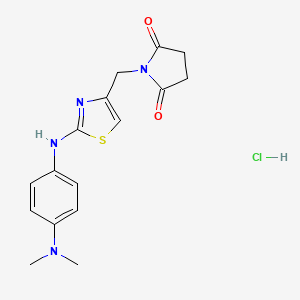
N-(3,4-dimethoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known as DMPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPTC belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : The compound has been involved in the synthesis of various derivatives through reactions with other organic compounds. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was analyzed for its crystal structure and molecular interactions. This study highlights the compound's utility in generating new molecules with defined crystal structures and potential for further biological activity research (Prabhuswamy et al., 2016).
Antimicrobial Evaluation and Docking Studies
- Antimicrobial Evaluation : Thiophene derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial properties. Such studies involve characterizing the compounds through IR, NMR, and mass spectral data, followed by testing against various microbial strains to assess their potential as antimicrobial agents. This research avenue explores the compound's utility in developing new antimicrobial agents (Talupur et al., 2021).
Catalysis and Chemical Transformations
- Acid Cyclization : The compound has played a role in the acid cyclization of amino-substituted heterocycles, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. This indicates its application in facilitating chemical transformations that yield heterocyclic compounds with potential pharmacological activities (Zinchenko et al., 2009).
Green Chemistry Approaches
- Green Synthesis : Utilizing 1,3-dipolar cycloaddition methodology, derivatives of the compound have been synthesized and their antimicrobial activity assessed. This approach emphasizes the compound's role in green chemistry by adopting environmentally friendly synthesis routes to produce biologically active molecules (Sowmya et al., 2018).
Material Science Applications
- Photostabilizers for PVC : New thiophene derivatives related to the compound have been synthesized and evaluated as photostabilizers for rigid poly(vinyl chloride) (PVC), showcasing its application in material science to improve the photostability of polymers (Balakit et al., 2015).
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-22(29(24,25)15-7-5-4-6-8-15)16-11-12-28-19(16)20(23)21-14-9-10-17(26-2)18(13-14)27-3/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKLIAXLHOUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


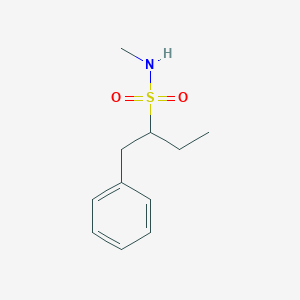
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2627807.png)
![(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone](/img/structure/B2627808.png)
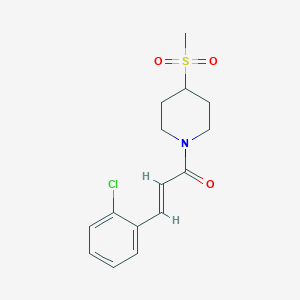

![Methyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2627813.png)
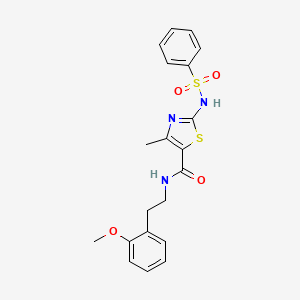
![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627819.png)
